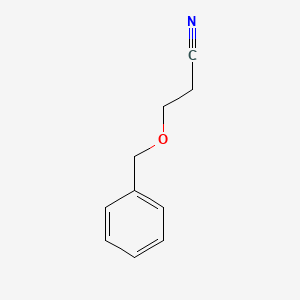
2-(Benzoylamino)benzoic acid
Übersicht
Beschreibung
2-(Benzoylamino)benzoic acid, also known as N-benzoylanthranilic acid, is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzoic acid where an amino group is substituted with a benzoyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Wirkmechanismus
Target of Action
The primary targets of 2-(Benzoylamino)benzoic acid are platelets . The compound has been shown to have selective inhibitory effects on arachidonic acid (AA)-induced platelet aggregation .
Mode of Action
This compound interacts with its targets, the platelets, by inhibiting their aggregation . This interaction and the resulting changes contribute to its anti-inflammatory and anti-platelet aggregation properties .
Biochemical Pathways
It is known that the compound plays a role in the arachidonic acid (aa) pathway, which is involved in platelet aggregation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of platelet aggregation . This results in its anti-inflammatory and anti-platelet aggregation properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzoylamino)benzoic acid typically involves the reaction of anthranilic acid with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate benzoyl chloride, which then reacts with anthranilic acid to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent like ethanol or acetone .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Benzoylamino)benzoic acid undergoes various chemical reactions, including:
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxybenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzoylamino)benzoic acid has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Benzoic acid: A simpler structure lacking the benzoyl amino group.
Anthranilic acid: Contains an amino group instead of the benzoyl amino group.
N-acetylanthranilic acid: Similar structure but with an acetyl group instead of a benzoyl group.
Uniqueness: 2-(Benzoylamino)benzoic acid is unique due to the presence of both the benzoyl and carboxylic acid groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit viral replication distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
2-benzamidobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVLIIDDWFGYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206620 | |
| Record name | N-Benzoylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; fruity aroma | |
| Record name | N-Benzoylanthranilic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1543/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
341.00 to 342.00 °C. @ 760.00 mm Hg | |
| Record name | N-Benzoylanthranilic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water, Soluble (in ethanol) | |
| Record name | N-Benzoylanthranilic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | N-Benzoylanthranilic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1543/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
579-93-1 | |
| Record name | Benzoylanthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoylanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 579-93-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZOYLANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6085493379 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Benzoylanthranilic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183.00 °C. @ 760.00 mm Hg | |
| Record name | N-Benzoylanthranilic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 2-(Benzoylamino)benzoic acid?
A: this compound is an organic compound containing both a carboxylic acid and an amide functional group. While its molecular formula and weight are not explicitly provided in the provided research excerpts, they can be deduced as C14H11NO3 and 241.24 g/mol, respectively. Several studies highlight its coordination behavior with various metal ions. [, , ] It acts as a mononegative bidentate ligand, typically coordinating through the carboxylate oxygen and either the amide nitrogen [, ] or the oxygen of the amide group depending on the specific metal ion and reaction conditions. []
Q2: What insights do spectroscopic studies provide about this compound and its metal complexes?
A: Spectroscopic techniques are invaluable for characterizing this compound and its complexes. Infrared (IR) spectroscopy confirms the presence of characteristic functional groups like carboxylate and amide. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and potentially 13C NMR, can elucidate the structure and confirm the coordination sites by analyzing chemical shifts and coupling patterns. Electronic spectra provide information about the electronic structure and geometry of metal complexes formed with this compound. [, , ]
Q3: How does this compound interact with transition metals, and what types of complexes are formed?
A: Research indicates that this compound readily forms complexes with a variety of transition metals including platinum(II), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and rhodium(III). [, , ] The exact coordination mode depends on the metal ion and reaction conditions. For instance, it can act as a bidentate ligand, coordinating through the carboxylate oxygen and the amide nitrogen with cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II), [] while coordinating through the carboxylate oxygen and the oxygen of the amide group with platinum(II). [] These interactions often result in the formation of stable, often octahedral, complexes as observed in the case of rhodium(III) complexes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)


![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)










